molecular formula C21H20N2O4S2 B2819845 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941882-53-7

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2819845
CAS No.: 941882-53-7
M. Wt: 428.52
InChI Key: ZRNWHLWCSXXUSR-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of reactions:

    • Oxidation: The phenoxy group can undergo oxidation, potentially forming phenolic derivatives.

    • Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    • Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the sulfonyl or acetamide positions.

  • Common reagents and conditions: Oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

  • Major products: Oxidation yields phenolic derivatives, reduction produces sulfides, and substitution reactions can introduce various functional groups depending on the nucleophile used.

4. Scientific Research Applications: This compound's diverse functional groups make it suitable for a variety of research applications:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Potential as a bioactive molecule in drug design due to its unique structure.

  • Medicine: Investigation into its efficacy as a pharmaceutical agent, potentially in areas such as anti-inflammatory or anticancer treatments.

  • Industry: Used in materials science, possibly in the development of new polymers or as a catalyst in certain chemical processes.

Mechanism of Action

  • Mechanism: The compound's biological activity is hypothesized to arise from interactions between its functional groups and specific molecular targets within cells. These interactions can disrupt or modulate cellular pathways.

  • Molecular targets and pathways: Potentially interacts with enzyme active sites or receptor binding sites, leading to changes in cellular functions. Specific pathways affected could include signal transduction pathways or enzymatic activity modulation.

6. Comparison with Similar Compounds: When compared to other sulfonyl-containing tetrahydroquinoline compounds, 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide stands out due to its unique phenoxyacetamide group.

Comparison with Similar Compounds

  • N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide

  • 2-phenoxy-N-(1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

  • Uniqueness: The presence of the thiophen-2-ylsulfonyl group versus the more commonly seen benzylsulfonyl group confers different reactivity and potential bioactivity, making it a valuable molecule for specialized research.

  • Properties

    IUPAC Name

    2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-10-11-19-16(14-17)6-4-12-23(19)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZRNWHLWCSXXUSR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20N2O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    428.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

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